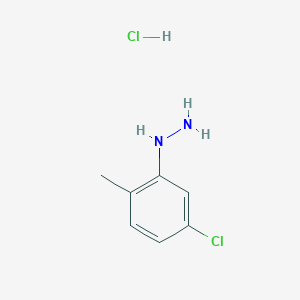
(5-Chloro-2-methylphenyl)hydrazine hydrochloride
Übersicht
Beschreibung
(5-Chloro-2-methylphenyl)hydrazine hydrochloride is a chemical compound that can be synthesized and utilized in various chemical reactions to produce different organic molecules. It is a derivative of hydrazine, where the hydrazine moiety is attached to a chloro-methylphenyl group. This compound can be involved in the synthesis of pyrazoles, pyrazolines, and other nitrogen-containing heterocycles, which are of interest due to their potential biological activities and applications in material science.
Synthesis Analysis
The synthesis of compounds related to (5-Chloro-2-methylphenyl)hydrazine hydrochloride often involves the reaction of hydrazine or its derivatives with various electrophiles. For instance, the synthesis of 3-(2-benzyloxy-6-hydroxyphenyl)-5-styrylpyrazoles was achieved by reacting 2-styrylchromones with hydrazine hydrate, leading to the formation of pyrazoles and pyrazolines as by-products . Similarly, N-(substituted phenyl)-2-(7-hydroxy-4-methyl-2H-chromen-2-ylidene)hydrazine-1-carboxamides were synthesized using hydrazine carboxamide HCl analogues under ultrasonic influence, demonstrating the versatility of hydrazine derivatives in synthesis .
Molecular Structure Analysis
The molecular structure of compounds derived from hydrazine derivatives can be complex, with the potential for intramolecular hydrogen bonding and various conformations. X-ray analysis of 3-(2-benzyloxy-6-hydroxyphenyl)-5-styrylpyrazoles revealed that even minor substitutions can lead to significant changes in crystal packing and molecular conformation . The molecular structure is crucial in determining the physical and chemical properties of the compounds, as well as their reactivity and potential applications.
Chemical Reactions Analysis
Hydrazine derivatives participate in a variety of chemical reactions, often leading to the formation of heterocyclic compounds. The reaction of hydrazine with 2-chloro-1-phenylethane-1,1-dithiol, for example, resulted in an unexpected product that underwent intramolecular ring closure to form a thiadiazole . These reactions can be influenced by factors such as temperature, solvent, and the presence of catalysts or other reagents.
Physical and Chemical Properties Analysis
The physical and chemical properties of (5-Chloro-2-methylphenyl)hydrazine hydrochloride and related compounds are influenced by their molecular structure. For example, the polymorphism observed in the recrystallization of 1-(p-chlorobenzoyl)-2-methyl-5-methoxy-3-indolylacetic acid indicates that different crystal forms can exist, which may have different physical properties . The crystal packing and intermolecular interactions, such as hydrogen bonding and π-stacking, play a significant role in determining these properties .
Wissenschaftliche Forschungsanwendungen
Synthesis of Antimicrobial Agents
Research has shown the use of (5-Chloro-2-methylphenyl)hydrazine hydrochloride in the synthesis of formazans from Mannich base derivatives as antimicrobial agents. These compounds demonstrated moderate activity against pathogenic bacteria and fungi, highlighting the potential of (5-Chloro-2-methylphenyl)hydrazine hydrochloride derivatives in developing new antimicrobial drugs (Sah et al., 2014).
Anticancer Activity
Another significant application is in the synthesis of new hydrazide-hydrazones and their palladium(II) complexes, which were investigated for in vitro anticancer activity. Some of these compounds exhibited remarkable cytotoxic effects against cancer cell lines, suggesting the potential of (5-Chloro-2-methylphenyl)hydrazine hydrochloride derivatives in cancer therapy (Koçyiğit-Kaymakçıoğlu et al., 2019).
Antitumor Evaluation
Further studies involved the synthesis of hydrazone derivatives for antitumor evaluation. Some synthesized compounds showed higher inhibitory effects towards various cancer cell lines, indicating the utility of (5-Chloro-2-methylphenyl)hydrazine hydrochloride in developing new antitumor agents (Wardakhan & Samir, 2012).
Antiviral Evaluations
The compound also plays a role in synthesizing derivatives for antiviral evaluations. Reactions with hydrazine derivatives led to the formation of compounds that were evaluated for their antiviral properties, demonstrating the diverse pharmaceutical applications of (5-Chloro-2-methylphenyl)hydrazine hydrochloride derivatives (Sayed & Ali, 2007).
Antitubercular Activity
Moreover, (5-Chloro-2-methylphenyl)hydrazine hydrochloride derivatives were tested for their in vitro anti-tubercular activity against Mycobacterium tuberculosis, showing promising results for developing new antitubercular agents (Ali et al., 2007).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Eigenschaften
IUPAC Name |
(5-chloro-2-methylphenyl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2.ClH/c1-5-2-3-6(8)4-7(5)10-9;/h2-4,10H,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGKCRFGEGJKDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50526967 | |
| Record name | (5-Chloro-2-methylphenyl)hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50526967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloro-2-methylphenyl)hydrazine hydrochloride | |
CAS RN |
5446-17-3 | |
| Record name | 5446-17-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17184 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (5-Chloro-2-methylphenyl)hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50526967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

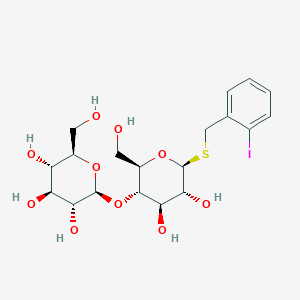
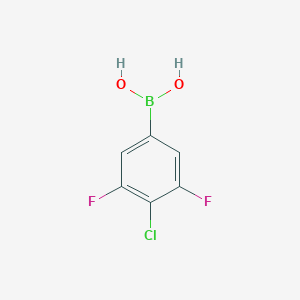
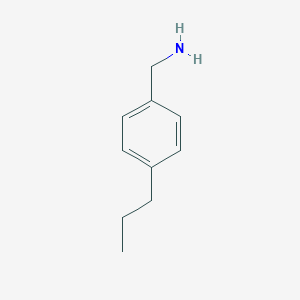
![(5-(4-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone](/img/structure/B151717.png)
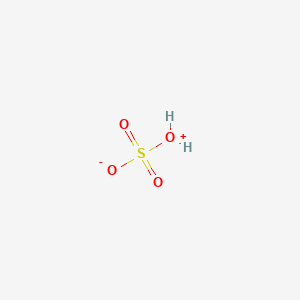
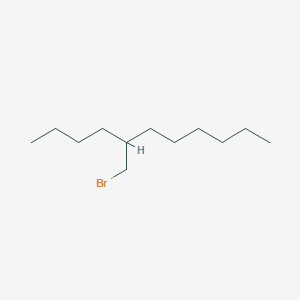
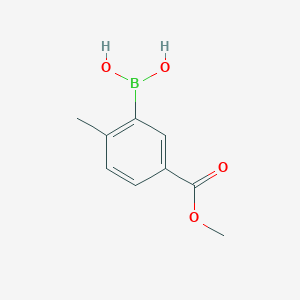

![1H-Indene-4-carboxaldehyde, 2,3,3a,4,5,7a-hexahydro-, [3aS-(3aalpha,4alpha,7abeta)]-(9CI)](/img/structure/B151734.png)
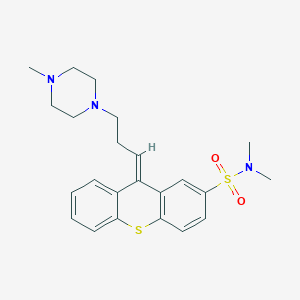

![1,3-Dihydroxy-2-methoxy-11H-benzofuro[2,3-b][1]benzopyran-11-one](/img/structure/B151738.png)

